1h-Pyrazole-3-carboximidamide
CAS No.:
Cat. No.: VC16778101
Molecular Formula: C4H6N4
Molecular Weight: 110.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H6N4 |
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Molecular Weight | 110.12 g/mol |
IUPAC Name | 1H-pyrazole-5-carboximidamide |
Standard InChI | InChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8) |
Standard InChI Key | WBNTUGPRADFXAL-UHFFFAOYSA-N |
Canonical SMILES | C1=C(NN=C1)C(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 1H-Pyrazole-3-carboximidamide consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with a carboximidamide substituent at the 3-position. The compound’s planar geometry and conjugation between the pyrazole ring and the amidine group contribute to its stability and reactivity. Key structural identifiers include:
The hydrochloride salt form (C₄H₇ClN₄) is commonly utilized in synthetic applications due to its enhanced solubility in polar solvents .
Physical and Chemical Properties
Table 1 summarizes the physicochemical properties of 1H-Pyrazole-3-carboximidamide and its hydrochloride derivative:
The hydrochloride form’s higher solubility makes it preferable for laboratory applications, particularly in aqueous reaction systems .
Synthesis and Preparation
Conventional Synthetic Routes
1H-Pyrazole-3-carboximidamide is typically synthesized via guanylation reactions using 1H-pyrazole-1-carboxamidine hydrochloride as a reagent . This method involves the reaction of primary or secondary amines with the carboxamidine derivative under mild conditions, yielding the target compound with high specificity. For example:
This pathway is favored for its efficiency and compatibility with sterically hindered amines .
Alternative Approaches
Recent advances have explored the use of microwave-assisted synthesis to reduce reaction times and improve yields. For instance, cyclocondensation of hydrazine derivatives with nitriles in the presence of acidic catalysts has been reported to generate pyrazolecarboximidamides with >80% efficiency .
Biological Activities and Research Findings
Antimicrobial Efficacy
A landmark study evaluated the antimicrobial and antibiofilm activities of 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride derivatives against Salmonella spp. . Key results include:
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Minimum Inhibitory Concentration (MIC): 62.5 µg/mL for the trifluoromethylphenyl-substituted derivative (Compound 1), inhibiting 90% of tested strains .
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Biofilm Reduction: Both compounds reduced biofilm formation by up to 5.2 log₁₀ units, demonstrating potent antibiofilm activity .
Cytotoxicity and Mutagenicity
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Cell Viability: Compound 1 exhibited 100% viability in HeLa and Vero cell lines at concentrations ≤62.5 µg/mL, whereas the bromophenyl analog (Compound 2) showed significant cytotoxicity at 15 µg/mL .
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Ames Test: No mutagenic potential was detected for Compound 1 at any tested concentration, underscoring its safety profile .
Applications in Pharmaceutical Chemistry
Drug Synthesis
1H-Pyrazole-3-carboximidamide serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents . Its guanylation capability enables the synthesis of bis-guanidinium derivatives, which are pivotal in developing cholesterol-lowering therapeutics .
Peptide Modification
The compound’s amidine group facilitates site-specific modifications of peptides, enhancing their stability and bioavailability. For example, guanylation of lysine residues in peptide chains improves resistance to proteolytic degradation .
Future Perspectives and Research Directions
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: To optimize antimicrobial potency through substituent variations.
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In Vivo Efficacy Trials: Evaluating pharmacokinetics and therapeutic efficacy in animal models.
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Industrial-Scale Synthesis: Developing cost-effective production methods for commercial applications.
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